REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[C:5]2Cl.[S-:13][CH2:14][CH3:15].[Na+]>CN(C=O)C.O>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[C:5]2[S:13][CH2:14][CH3:15] |f:1.2|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=CC=NC2=CC1)Cl
|
Name
|
|
Quantity
|
624 mg
|
Type
|
reactant
|
Smiles
|
[S-]CC.[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition, it
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration of the drying agent
|
Type
|
CUSTOM
|
Details
|
the filtrate was removed under the vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was purified
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=CC=NC2=CC1)SCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.48 g | |
YIELD: PERCENTYIELD | 89.6% | |
YIELD: CALCULATEDPERCENTYIELD | 89.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |